

Phosphoramidon Disodium Salt: A Technical Guide to its Metalloendopeptidase Targets

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidon disodium salt, a metalloprotease inhibitor originally isolated from Streptomyces tanashiensis, has become an invaluable tool in biochemical and pharmacological research.[1][2] Its ability to potently and, in some cases, selectively inhibit key zinc-dependent metalloendopeptidases has facilitated the elucidation of critical physiological and pathological pathways. This technical guide provides an in-depth overview of the primary enzyme targets of phosphoramidon, presenting quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways.

Core Enzyme Targets of Phosphoramidon

Phosphoramidon exhibits inhibitory activity against several members of the metalloendopeptidase family. The primary targets include thermolysin, neprilysin (NEP), and endothelin-converting enzyme (ECE).[1][3][4] It also demonstrates weaker inhibition of angiotensin-converting enzyme (ACE). The mechanism of inhibition is generally competitive, with the phosphoramidate moiety mimicking the transition state of peptide hydrolysis.

Quantitative Inhibition Data

The inhibitory potency of phosphoramidon against its key targets has been quantified through various studies, typically reported as the half-maximal inhibitory concentration (IC50) or the



inhibitor constant (Ki). These values can vary depending on the specific assay conditions, substrate used, and the source of the enzyme.

Enzyme Target	Inhibitor Constant (Ki)	IC50	Source Organism/Enz yme Type	Citation
Neprilysin (NEP)	3 nM	0.034 μΜ	M4 and M13 families	
Thermolysin	28 nM	0.4 μg/mL	Bacillus thermoproteolytic us	_
Endothelin- Converting Enzyme-1 (ECE- 1)	-	14 nM - 8 μM	-	
Endothelin- Converting Enzyme (ECE)	-	3.5 μΜ	-	
Angiotensin- Converting Enzyme (ACE)	-	78 μΜ	-	
Pseudolysin	250 nM	-	M4 and M13 families	
ZMPSTE24	-	Preliminary data suggests inhibition	Integral membrane zinc metalloprotease	

Signaling Pathways

The enzymes targeted by phosphoramidon play crucial roles in various signaling pathways that regulate processes such as blood pressure, inflammation, and cell proliferation.

Endothelin Signaling Pathway

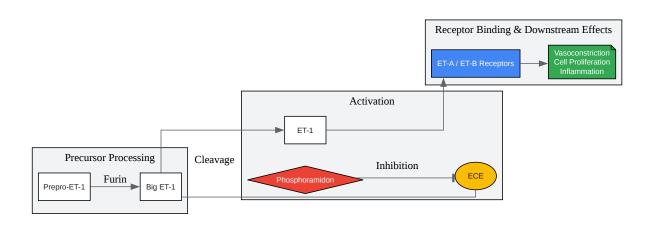


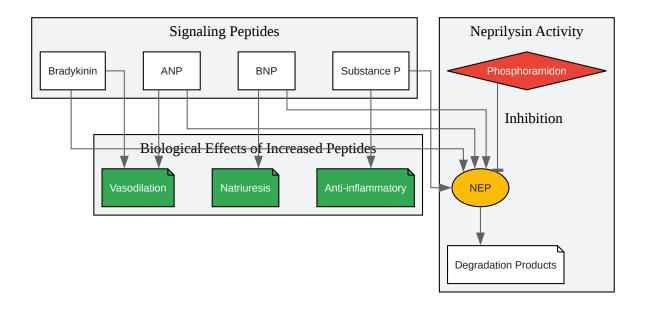




Endothelin-converting enzyme (ECE) is a key enzyme in the endothelin signaling pathway. It catalyzes the conversion of the inactive precursor, big endothelin-1 (big ET-1), to the potent vasoconstrictor, endothelin-1 (ET-1). ET-1 then binds to its receptors (ET-A and ET-B) on various cell types, initiating a cascade of downstream signaling events that contribute to vasoconstriction, cell proliferation, and inflammation. Phosphoramidon's inhibition of ECE blocks the production of active ET-1, thereby attenuating these effects.







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